Enhanced Lipophilicity (XLogP3-AA) of the 4-Chloro Analog Compared to Unsubstituted, 4-Fluoro, and 4-Methoxy Derivatives
The 4-chloro substituent on 1-(4-chlorobenzoyl)-3-methylpiperazine imparts a significantly higher calculated lipophilicity (XLogP3-AA = 1.8) compared to its closest analogs. This value represents a 50% increase over the unsubstituted 1-benzoyl-3-methylpiperazine (XLogP3-AA = 1.2) [1] and a 38% increase over the 4-fluoro analog (XLogP3-AA = 1.3) [2]. The 4-methoxy analog, which introduces a polar oxygen, is expected to have a considerably lower XLogP3-AA value based on class-level SAR for these substituents.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1-Benzoyl-3-methylpiperazine: 1.2; 1-(4-Fluorobenzoyl)-3-methylpiperazine: 1.3; 1-(4-Methoxybenzoyl)-3-methylpiperazine: Not directly reported but significantly lower based on substituent hydrophilicity. |
| Quantified Difference | +0.6 (vs. unsubstituted); +0.5 (vs. 4-fluoro) |
| Conditions | Computed by XLogP3 3.0 software based on molecular structure, as reported in PubChem [1][2]. |
Why This Matters
This quantifiable difference in lipophilicity directly informs predictions of membrane permeability, oral bioavailability, and potential for off-target binding, enabling more rational selection for specific biological assays or pharmacokinetic studies.
- [1] PubChem. (2026). 1-Benzoyl-3-methylpiperazine. PubChem Compound Summary for CID 10726887. View Source
- [2] PubChem. (2026). 1-(4-Fluorobenzoyl)-3-methylpiperazine. PubChem Compound Summary for CID 10751498. View Source
